molecular formula C6H14ClN B13488854 (2E)-2-methylpent-2-en-1-amine hydrochloride

(2E)-2-methylpent-2-en-1-amine hydrochloride

Cat. No.: B13488854
M. Wt: 135.63 g/mol
InChI Key: IADGVKNNABZICC-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-methylpent-2-en-1-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in the second position of the pentene chain and a methyl group attached to the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methylpent-2-en-1-amine hydrochloride can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 2-methylpent-2-en-1-one.

    Reduction: 2-methylpentan-1-amine.

    Substitution: N-(2-methylpent-2-en-1-yl)amide.

Mechanism of Action

The mechanism of action of (2E)-2-methylpent-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with proteins and nucleic acids, affecting their structure and function . The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Uniqueness: (2E)-2-methylpent-2-en-1-amine hydrochloride is unique due to its specific double bond configuration and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

(E)-2-methylpent-2-en-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-3-4-6(2)5-7;/h4H,3,5,7H2,1-2H3;1H/b6-4+;

InChI Key

IADGVKNNABZICC-CVDVRWGVSA-N

Isomeric SMILES

CC/C=C(\C)/CN.Cl

Canonical SMILES

CCC=C(C)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.